molecular formula C8H3F4IO B12089041 Ethanone, 2,2,2-trifluoro-1-(3-fluoro-5-iodophenyl)- CAS No. 2149598-29-6

Ethanone, 2,2,2-trifluoro-1-(3-fluoro-5-iodophenyl)-

Katalognummer: B12089041
CAS-Nummer: 2149598-29-6
Molekulargewicht: 318.01 g/mol
InChI-Schlüssel: IEZJDAXBLBDWIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanone, 2,2,2-trifluoro-1-(3-fluoro-5-iodophenyl)-: is a fluorinated organic compound characterized by the presence of trifluoromethyl and iodophenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2,2,2-trifluoro-1-(3-fluoro-5-iodophenyl)- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-5-iodobenzene and 2,2,2-trifluoroacetophenone.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a base, such as potassium carbonate, in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

    Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism where the trifluoromethyl group is introduced to the iodophenyl ring.

Industrial Production Methods

In an industrial setting, the production of Ethanone, 2,2,2-trifluoro-1-(3-fluoro-5-iodophenyl)- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also minimizes human error and enhances safety.

Analyse Chemischer Reaktionen

Types of Reactions

Ethanone, 2,2,2-trifluoro-1-(3-fluoro-5-iodophenyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of trifluoroacetic acid derivatives.

    Reduction: Formation of trifluoroalcohols.

    Substitution: Formation of trifluoroaniline derivatives.

Wissenschaftliche Forschungsanwendungen

Ethanone, 2,2,2-trifluoro-1-(3-fluoro-5-iodophenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of fluorinated pharmaceuticals due to its bioactive properties.

    Medicine: Investigated for its potential use in radiopharmaceuticals for imaging and diagnostic purposes.

    Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings.

Wirkmechanismus

The mechanism of action of Ethanone, 2,2,2-trifluoro-1-(3-fluoro-5-iodophenyl)- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethanone, 2,2,2-trifluoro-1-(2,3,6-trifluoro-5-iodophenyl)-
  • Ethanone, 2,2,2-trifluoro-1-(3,4,5-trichlorophenyl)-
  • Ethanone, 2,2,2-trifluoro-1-(3-chloro-4-fluoro-5-trifluoromethylphenyl)-

Uniqueness

Ethanone, 2,2,2-trifluoro-1-(3-fluoro-5-iodophenyl)- is unique due to the specific positioning of the fluorine and iodine atoms on the phenyl ring. This unique arrangement imparts distinct electronic and steric properties, making it particularly useful in the design of selective inhibitors and imaging agents.

Eigenschaften

CAS-Nummer

2149598-29-6

Molekularformel

C8H3F4IO

Molekulargewicht

318.01 g/mol

IUPAC-Name

2,2,2-trifluoro-1-(3-fluoro-5-iodophenyl)ethanone

InChI

InChI=1S/C8H3F4IO/c9-5-1-4(2-6(13)3-5)7(14)8(10,11)12/h1-3H

InChI-Schlüssel

IEZJDAXBLBDWIG-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C=C1F)I)C(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.